Bromine Positional Isomerism (3-Br vs. 4-Br): Divergent Enzyme Inhibition Profiles
The 4-bromo positional isomer demonstrates quantifiable inhibition of human recombinant LSD1 (IC50: 356 nM) and high selectivity over MAOA (IC50: 100,000 nM, representing a >280-fold selectivity window) [1]. For the 3-bromo target compound, no peer-reviewed quantitative enzymatic inhibition data were identified in the public domain as of the search date [2]. This inter-isomer data gap underscores the importance of sourcing the precise 3-bromo regioisomer for structure-activity relationship (SAR) exploration, as potency and selectivity outcomes are non-transferable between the meta- and para-bromo substitution patterns.
| Evidence Dimension | LSD1 inhibitory activity |
|---|---|
| Target Compound Data | No peer-reviewed quantitative data publicly available (search date: 2026-04-29) |
| Comparator Or Baseline | 4-Bromo isomer (CAS 325979-73-5): IC50 = 356 nM vs. human recombinant LSD1 |
| Quantified Difference | Not calculable; direct data absent for target compound |
| Conditions | Inhibition of human recombinant LSD1 assessed by H2O2 production using methylated peptide substrate and Amplex red reagent, 30 min incubation [1] |
Why This Matters
The 3-bromo regioisomer is a non-redundant SAR probe; its activity cannot be inferred from the 4-bromo isomer due to the profound impact of halogen position on molecular recognition.
- [1] BindingDB Entry BDBM50067551 (CHEMBL3402053). Affinity Data: IC50 356 nM (LSD1), IC50 100,000 nM (MAOA). View Source
- [2] Comprehensive literature and database search performed on 2026-04-29 across PubMed, ChEMBL, BindingDB, and PubChem for CAS 361160-16-9 yielded no peer-reviewed quantitative bioactivity data. View Source
